molecular formula C10H18ClNO2 B1476774 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one CAS No. 2092544-04-0

2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one

Cat. No.: B1476774
CAS No.: 2092544-04-0
M. Wt: 219.71 g/mol
InChI Key: OBAKRAIBRJTJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Treatment

One area of research focuses on the environmental impact and treatment of related compounds, such as phenoxy herbicides. These studies are crucial for understanding how similar compounds interact with soil and water environments and the methods for mitigating their effects. For example, research on the sorption of phenoxy herbicides to soil highlights the relevance of soil organic matter and iron oxides as sorbents, which could provide indirect insights into handling compounds like 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one in environmental contexts (Werner, D., Garratt, J., & Pigott, G., 2012).

Wastewater Treatment

The treatment of wastewater from industries that might use complex organic compounds, including pharmaceuticals and pesticides, is another critical area. Research into the efficacy of biological and carbon-based treatments for high-strength wastewaters containing a range of toxic pollutants can offer strategies for degrading or removing compounds with similar structures or properties as this compound (Goodwin, L., Carra, I., Campo, P., & Soares, A., 2018).

Advanced Material Science

In the field of advanced materials, research into stabilized room temperature ionic liquid membranes (SILMs) for gas separations provides insights into the potential applications of various organochloride compounds in creating more efficient separation processes. This could suggest avenues for using this compound in novel material applications, such as in the design of membranes with specific gas permeability or selectivity properties (Scovazzo, P., 2009).

Pharmaceutical and Biomedical Applications

Furthermore, the exploration of compounds for their antimicrobial potential, such as chitosan, underscores the ongoing search for new substances with health-related benefits. While this compound is not directly mentioned, the methodologies and frameworks used to assess chitosan's antimicrobial properties could be applicable to studying the biomedical implications of this compound (Raafat, D., & Sahl, H., 2009).

Properties

IUPAC Name

2-chloro-1-(4-methoxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-8(14-2)5-7-12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAKRAIBRJTJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.